Diethyl aminomalonate hydrochloride

Description

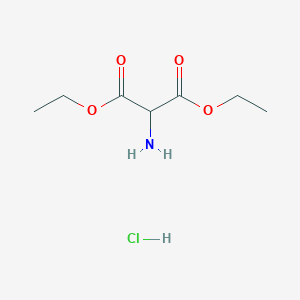

Structure

3D Structure of Parent

Properties

IUPAC Name |

diethyl 2-aminopropanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4.ClH/c1-3-11-6(9)5(8)7(10)12-4-2;/h5H,3-4,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFVNTDRBTZJIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6829-40-9 (Parent) | |

| Record name | Diethyl aminomalonate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013433006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50158646 | |

| Record name | Diethyl aminomalonate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13433-00-6 | |

| Record name | Propanedioic acid, 2-amino-, 1,3-diethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13433-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl aminomalonate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013433006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13433-00-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl aminomalonate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl aminomalonate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl aminomalonate hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA9QXB54G5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethyl Aminomalonate Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a technical resource on the fundamental properties and applications of diethyl aminomalonate hydrochloride. A versatile intermediate in organic synthesis, this compound is of particular interest to professionals in pharmaceutical research and development. This document provides a consolidated overview of its chemical and physical characteristics, detailed experimental protocols for its synthesis, and a summary of its key applications.

Core Properties and Data

This compound is a white to off-white crystalline solid.[1] It is a derivative of malonic acid, featuring a reactive alpha-amino group and two ester functionalities, which make it a valuable building block in the synthesis of more complex molecules.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound:

| Property | Value | Source(s) |

| CAS Number | 13433-00-6 | [1][2][3] |

| Molecular Formula | C₇H₁₄ClNO₄ | [2][3] |

| Molecular Weight | 211.64 g/mol | [2][3][4] |

| Melting Point | 162-163 °C | [5] |

| 165-170 °C (decomposes) | [3][6][7][8] | |

| 166 °C | [9] | |

| 158 - 166 °C | [10] | |

| Appearance | White to off-white crystalline powder | [1][10] |

| Solubility | Soluble in water | [1][10] |

Synthesis and Experimental Protocols

This compound is commonly synthesized through the reduction of diethyl isonitrosomalonate or diethyl oximinomalonate, followed by treatment with hydrogen chloride.[5][11][12] The free base, diethyl aminomalonate, is less stable than its hydrochloride salt, and is therefore typically converted directly to the salt after its formation.[5]

Detailed Experimental Protocol: Synthesis from Diethyl Isonitrosomalonate

The following protocol is adapted from a procedure published in Organic Syntheses.[5]

A. Diethyl Aminomalonate

-

An ethereal solution of diethyl isonitrosomalonate (prepared from 50 g of diethyl malonate) is washed with 80-mL portions of 1% sodium bicarbonate solution until the final washing is distinctly yellow.

-

The ethereal solution is dried overnight over 40 g of anhydrous sodium sulfate (B86663) in a refrigerator and then filtered.

-

The solvent is removed under reduced pressure at a temperature below 30°C.

-

The crude diethyl isonitrosomalonate is dissolved in approximately 150 ml of absolute alcohol and hydrogenated in the presence of a 10% palladium-on-charcoal catalyst. The reduction is carried out in a shaker-type hydrogenator with an initial pressure of 50–60 psi until the pressure drop ceases (approximately 15 minutes).

-

The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure at a temperature below 50°C. The resulting crude diethyl aminomalonate is used directly in the next step without further purification due to its limited stability.[5]

B. This compound

-

The crude diethyl aminomalonate is diluted with 80 ml of dry ether and filtered to remove any small amounts of solid.

-

The filtrate is collected in an Erlenmeyer flask and cooled in an ice bath.

-

Dry hydrogen chloride gas is passed over the surface of the stirred solution.

-

The fine white crystals of this compound that precipitate are collected by suction filtration.

-

The crystals are washed three times with a total of 60 ml of dry ether.

-

The filtrate and washings are treated again with hydrogen chloride to precipitate a second crop of the product. This process is repeated until no further precipitation occurs.

-

The combined product is dried to yield this compound.

Key Applications and Logical Relationships

The primary utility of this compound lies in its role as a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry.[1][2][10] Its structure allows for a variety of chemical transformations, making it a valuable precursor for a wide range of target molecules.[1]

Role in Synthesis

The presence of both an amino group and two ester groups allows for N-acylation and subsequent alkylation reactions, following established procedures for malonic ester syntheses.[5] This reactivity makes it a key building block for the synthesis of:

-

Amino Acids: It serves as a precursor in the synthesis of various amino acids.[10]

-

Heterocyclic Systems: It is used in cycloaddition reactions to form pyrrolidines and in the synthesis of pyrimidine (B1678525) derivatives, which are core structures in many pharmaceutical agents.[1][7][12]

-

Pharmaceutical Intermediates: It is a key intermediate in the synthesis of antagonists of P2Y14R and PDE1 inhibitors.[2]

The following diagram illustrates a generalized workflow for the synthesis of this compound.

The logical relationship of this compound as a precursor in the synthesis of alpha-amino acids is depicted in the diagram below.

Safety and Handling

This compound is an irritant, causing skin irritation and serious eye irritation.[9][13] It may also cause respiratory irritation.[9][13] Standard laboratory safety precautions should be observed when handling this compound, including the use of protective gloves, eye protection, and working in a well-ventilated area.[9] It should be stored in a dry, cool, and well-ventilated place in tightly closed containers.[9][10]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Propanedioic acid, 2-amino-, 1,3-diethyl ester, hydrochloride (1:1) | C7H14ClNO4 | CID 3084143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. China this compound CAS 13433-00-6 factory and manufacturers | Unilong [unilongmaterial.com]

- 7. This compound | 13433-00-6 [chemicalbook.com]

- 8. 氨基丙二酸二乙酯 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. chemimpex.com [chemimpex.com]

- 11. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 12. nbinno.com [nbinno.com]

- 13. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Diethyl Aminomalonate Hydrochloride (CAS 13433-00-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diethyl aminomalonate hydrochloride (CAS No. 13433-00-6), a pivotal intermediate in pharmaceutical and fine chemical synthesis. This document collates critical data, detailed experimental protocols, and logical workflows to support its application in research and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] It is a versatile building block in organic synthesis, primarily utilized for the introduction of an amino and two carboxylate functionalities. Its stability as a hydrochloride salt makes it a preferred reagent over its free amine counterpart.[2]

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 13433-00-6 | [3] |

| Molecular Formula | C₇H₁₄ClNO₄ | [3] |

| Molecular Weight | 211.64 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 162-170 °C (decomposes) | [2][4][] |

| Boiling Point | 156-158 °C | [] |

| Density | 1.129 g/cm³ | [1] |

| Solubility | Soluble in water. | [1][6] |

| Storage Conditions | Store in a cool, dry, well-ventilated area, often at 0-8 °C. | [6] |

Synthesis of this compound

The synthesis of this compound is a well-established process, typically involving the nitrosation of diethyl malonate followed by reduction and subsequent treatment with hydrogen chloride. Various reduction methods have been reported, including catalytic hydrogenation.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is adapted from established literature procedures.[1][2]

Step 1: Synthesis of Diethyl Oximinomalonate

-

In a suitable reaction vessel, combine 80 g of diethyl malonate, 400 mL of ethyl acetate (B1210297), and 90 g of glacial acetic acid. Stir the mixture for 30 minutes.[1]

-

Cool the mixture to 5°C.[1]

-

Prepare a solution of 69 g of sodium nitrite (B80452) in 81 g of water.[1]

-

Add the sodium nitrite solution dropwise to the reaction mixture over 2 hours, maintaining the temperature between 0-10°C.[1]

-

After the addition is complete, continue stirring and allow the reaction to proceed at 15-25°C for 20 hours.[1]

-

Allow the layers to separate. Extract the aqueous layer once with 200 mL of ethyl acetate.[1]

-

Discard the aqueous layer and wash the combined ethyl acetate layers with 200 mL of water.[1]

-

Separate the layers and evaporate the ethyl acetate under reduced pressure to yield diethyl oximinomalonate.[1]

Step 2: Catalytic Hydrogenation to Diethyl Aminomalonate

-

In a hydrogenation apparatus, place 60 g of diethyl oximomalonate, 240 g of absolute ethanol (B145695), and 3.0 g of a suitable catalyst (e.g., 10% palladium on charcoal or an Al/Ni/Fe catalyst).[1][2]

-

Seal the reactor and purge the system with nitrogen.[1]

-

Introduce hydrogen gas to a pressure of 1.0-2.0 MPa.[1]

-

Maintain the temperature at 40-50°C and stir the reaction for approximately 6 hours, or until hydrogen uptake ceases.[1][2]

-

Cool the reactor, release the pressure, and filter to remove the catalyst.[1]

Step 3: Formation of this compound

-

Transfer the filtrate from the previous step to a flask and cool it to 0-5°C with stirring.[1]

-

Slowly add 50 g of 35% hydrogen chloride in ethanol dropwise over 1 hour.[1]

-

Continue stirring for an additional hour.[1]

-

Remove the ethanol by distillation under reduced pressure.[1]

-

To the residue, add 200 mL of acetone (B3395972) and stir for 1 hour, then cool to 5-10°C.[1]

-

Collect the precipitated white crystals of this compound by filtration.[1]

-

Wash the filter cake with acetone and dry at 60°C to obtain the final product.[1]

Caption: Synthetic pathway for this compound.

Applications in Drug Development and Organic Synthesis

This compound is a valuable precursor for a variety of complex organic molecules, particularly heterocyclic compounds that form the core of many pharmaceuticals.

Synthesis of Pyrimidine (B1678525) Derivatives

A primary application of this compound is in the synthesis of pyrimidine heterocyclic compounds, which are integral to numerous drug molecules, including antiviral and oncology agents.[1][7]

Synthesis of Pyrrolidines

Diethyl aminomalonate can react with formaldehyde (B43269) to generate an azomethine ylide. This intermediate can then undergo cycloaddition reactions with 1,2-dipolarophiles to form pyrrolidines, another important class of compounds in medicinal chemistry.[4]

General Organic Synthesis

The presence of an amino group and two ester functionalities allows for a wide range of chemical transformations. It is used in N-acylation and alkylation reactions, serving as a versatile building block for amino acids and other biologically active molecules.[2] It has also been used in the synthesis of kinesin spindle protein inhibitors with potential anticancer activity.[][8]

Caption: Key applications of this compound.

Safety and Handling

This compound is classified as an irritant. It can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[9]

Table 2: Hazard and Precautionary Statements

| Statement Type | Code | Description | Reference(s) |

| Hazard | H315 | Causes skin irritation. | [9] |

| H319 | Causes serious eye irritation. | [9] | |

| H335 | May cause respiratory irritation. | [9] | |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [9] |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | [10] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9] |

Handling Recommendations:

-

Handle in a well-ventilated area.[9]

-

Avoid dust formation.[9]

-

Do not get in eyes, on skin, or on clothing.[9]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

-

Store in a tightly closed container in a dry, cool place.[9]

Spectral Data

Spectroscopic data is crucial for the identification and quality control of this compound.

Table 3: Spectroscopic Data Summary

| Technique | Key Features | Reference(s) |

| ¹H NMR | Spectra available in various solvents (e.g., CDCl₃, DMSO-d₆). | [11][12] |

| ¹³C NMR | Spectra available for structural confirmation. | [11] |

| IR | ATR-IR and Transmission IR spectra are available for functional group analysis. | [11] |

| Mass Spectrometry | GC-MS data available for molecular weight determination. | [11] |

Note: For detailed spectra, please refer to the cited databases.

References

- 1. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 13433-00-6 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound CAS 13433-00-6 - Chemical Supplier Unilong [unilongindustry.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound(13433-00-6) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to Diethyl Aminomalonate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of diethyl aminomalonate hydrochloride, a crucial intermediate in pharmaceutical and chemical research.

Core Properties and Data

This compound is a white to slightly yellow crystalline powder.[1] It is known for its hygroscopic nature and is soluble in water.[1][2] This compound is a key building block in organic synthesis, particularly for amino acids and various biologically active molecules.[3]

Table 1: Quantitative Data for this compound

| Property | Value | References |

| Molecular Formula | C₇H₁₃NO₄·HCl or C₇H₁₄ClNO₄ | [2][4][5] |

| Molecular Weight | 211.64 g/mol | [4][5] |

| CAS Number | 13433-00-6 | [2][4] |

| Melting Point | 165-170 °C (decomposes) | [1][6] |

| Appearance | White to slightly yellow crystalline powder | [1][5] |

| Solubility | Soluble in water | [1][2] |

Applications in Research and Development

This compound serves as a versatile intermediate in several key scientific areas:

-

Pharmaceutical Synthesis: It is a fundamental component in the synthesis of various pharmaceutical agents, including those targeting neurological disorders.[3] It is also used to synthesize pyrimidine (B1678525) heterocyclic compounds and potential anticancer agents.[6]

-

Biochemical Research: The compound is utilized in biochemical assays for studying enzyme activities and metabolic pathways.[3]

-

Organic Synthesis: Its reactivity is leveraged to create complex molecules. For instance, it reacts with formaldehyde (B43269) to generate an azomethine ylide, which can undergo cycloadditions to form pyrrolidines.[1]

-

Agricultural Chemistry: It finds use in the formulation of agrochemicals like pesticides and herbicides.[3]

Experimental Protocol: Synthesis of this compound

This section details a common method for the preparation of this compound, adapted from established organic synthesis procedures.[7] The process involves the catalytic hydrogenation of diethyl isonitrosomalonate followed by precipitation of the hydrochloride salt.

Materials:

-

Diethyl isonitrosomalonate

-

10% Palladium on charcoal catalyst

-

Absolute ethanol

-

Dry diethyl ether

-

Dry hydrogen chloride gas

-

Anhydrous sodium sulfate

-

Parr Hydrogenator or similar apparatus

Procedure:

-

Preparation of the Reactant: An ethereal solution of diethyl isonitrosomalonate is prepared from diethyl malonate. This solution is washed with a 1% sodium bicarbonate solution and dried over anhydrous sodium sulfate. The ether is then removed under reduced pressure.[7]

-

Catalytic Hydrogenation:

-

A 0.1-mole equivalent of the diethyl isonitrosomalonate residue is placed in a 500-ml reduction bottle.

-

100 ml of absolute alcohol and 3 g of 10% palladium-on-charcoal catalyst are added.[7]

-

The bottle is placed in a Parr hydrogenator, and the system is flushed with hydrogen.

-

The reaction is shaken under an initial hydrogen pressure of 50–60 psi until the pressure ceases to drop (approximately 15 minutes), indicating the completion of the reduction.[7]

-

-

Isolation of the Amine:

-

The catalyst is removed by filtration, washing with absolute alcohol.

-

The resulting clear filtrate is concentrated under reduced pressure at a temperature below 50°C to yield crude diethyl aminomalonate.[7]

-

-

Formation of the Hydrochloride Salt:

-

The crude diethyl aminomalonate is dissolved in 80 ml of dry diethyl ether and filtered.

-

The filtrate is cooled in an ice bath.

-

Dry hydrogen chloride gas is passed over the stirred solution, causing the precipitation of fine white crystals of this compound.[7]

-

-

Purification:

-

The precipitated crystals are collected by suction filtration and washed with dry ether.[7]

-

The process of passing hydrogen chloride through the filtrate can be repeated to yield subsequent crops of the product.

-

The final product can be recrystallized from an ethanol-ether mixture to achieve higher purity.[7] The expected yield is approximately 78–82%.[7]

-

Visualizing the Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of this compound from diethyl malonate.

References

- 1. This compound | 13433-00-6 [chemicalbook.com]

- 2. chemwhat.com [chemwhat.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. China this compound CAS 13433-00-6 factory and manufacturers | Unilong [unilongmaterial.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Diethyl aminomalonate hydrochloride solubility and appearance

An In-Depth Technical Guide to the Physical Properties of Diethyl Aminomalonate Hydrochloride

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical intermediates is fundamental to process development, formulation, and ensuring product quality. This compound (CAS No. 13433-00-6) is a key building block in the synthesis of various pharmaceutical compounds. This technical guide provides a detailed overview of its appearance and solubility, complete with standardized experimental protocols and a logical workflow for its characterization.

Physical Appearance

This compound is consistently characterized as a crystalline solid. Its color is typically described as white to off-white or slightly yellow. This slight variation in color may depend on the purity of the substance and the manufacturing process. The material is also noted to be hygroscopic, meaning it has a tendency to absorb moisture from the air; therefore, it should be stored in a dry, inert atmosphere.[1][2]

Key Characteristics:

Solubility Profile

The solubility of a compound is a critical parameter for its use in synthesis and formulation. This compound is generally described as being soluble in water.[6][7] Its stability and solubility in aqueous solutions make it convenient for handling and incorporation into various reaction mixtures.[7] Qualitative data also indicates solubility in polar organic solvents.

Quantitative Solubility Data

Specific quantitative solubility data for this compound is not widely available in published literature. The table below summarizes the qualitative solubility information that has been reported. Researchers are advised to determine quantitative solubility experimentally for their specific solvent systems and conditions.

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Water | Not Specified | Soluble, Easily Soluble | [3][5][6] |

| Chloroform | Not Specified | Soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble | [3] |

Note: The quantitative value of 25 mg/mL in water found in some databases refers to the related compound, dimethyl aminomalonate hydrochloride, and should not be used for the diethyl ester.

Experimental Protocols for Solubility Determination

To generate precise, quantitative solubility data, standardized experimental methods are required. The following protocols describe two common methods for determining the solubility of a crystalline solid like this compound.

Protocol 1: Isothermal Shake-Flask Method

This is a traditional and widely accepted method for determining equilibrium solubility.

Objective: To determine the equilibrium concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., purified water, ethanol)

-

Analytical balance

-

Scintillation vials or flasks with secure caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

-

Add an excess amount of this compound to a vial, ensuring that a solid phase will remain after equilibrium is reached.

-

Accurately pipette a known volume of the selected solvent into the vial.

-

Securely cap the vial and place it in a shaker bath set to the desired constant temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required should be established by testing samples at different time points (e.g., 12, 24, 48, 72 hours) until the concentration no longer changes.

-

After agitation, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow undissolved solids to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of the diluted sample using a validated analytical method (e.g., HPLC).

-

Calculate the original solubility in units such as mg/mL or g/100 mL.

Protocol 2: Polythermal Method using a Crystal16 or similar instrument

This automated method is used to determine solubility curves by measuring the clear point (dissolution) and cloud point (crystallization) temperatures of a solution with a known concentration.[8]

Objective: To generate a solubility curve by determining the temperature at which known concentrations of this compound become fully dissolved.

Materials:

-

This compound

-

Solvent of interest

-

Automated parallel crystallizer (e.g., Crystal16)

-

Small-scale vials and stir bars compatible with the instrument

Procedure:

-

Prepare a series of vials with known, precise concentrations of this compound in the chosen solvent.

-

Place the vials into the instrument reactors.

-

Program a temperature profile. A typical profile involves a heating ramp, a holding period, and a cooling ramp (e.g., heat from 25 °C to 75 °C at 0.5 °C/min, hold for 10 minutes, then cool to 25 °C at 0.5 °C/min).[1][8]

-

Start the experiment. The instrument will stir the samples and monitor the turbidity of each solution via light transmission as the temperature changes.

-

The "clear point" is the temperature at which all solid material dissolves during the heating phase, resulting in a sharp increase in light transmission. This temperature is the saturation temperature for that specific concentration.

-

The "cloud point" is the temperature at which the first crystals appear during the cooling phase, indicated by a sharp decrease in transmission.

-

Plot the clear points (Temperature) against the corresponding concentrations to construct the solubility curve.

Visualization of Workflow

The following diagram illustrates a standard workflow for the physical characterization of a chemical intermediate like this compound.

Caption: Workflow for Physical Characterization.

References

- 1. crystallizationsystems.com [crystallizationsystems.com]

- 2. China this compound CAS 13433-00-6 factory and manufacturers | Unilong [unilongmaterial.com]

- 3. This compound CAS#: 13433-00-6 [m.chemicalbook.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. labsolu.ca [labsolu.ca]

- 7. chemimpex.com [chemimpex.com]

- 8. m.youtube.com [m.youtube.com]

Synthesis and discovery of diethyl aminomalonate hydrochloride

An In-Depth Technical Guide to the Synthesis and Discovery of Diethyl Aminomalonate Hydrochloride

Introduction

This compound (CAS No. 13433-00-6) is a vital chemical intermediate, particularly esteemed within the pharmaceutical and fine chemical industries. Structurally, it is a derivative of malonic acid, featuring a reactive alpha-amino group and two ester functionalities, which make it an exceptionally versatile building block in organic synthesis. This compound is a white to off-white crystalline powder, soluble in water, and serves as a crucial precursor for the synthesis of a wide array of complex molecules and heterocyclic systems, most notably pyrimidine (B1678525) derivatives which are integral to many drug molecules.[1] Its applications extend to the development of antiviral agents, anticancer drugs, and motor protein spindle inhibitors.[1][2] This guide provides a detailed overview of its synthesis, including experimental protocols and quantitative data, for researchers, scientists, and professionals in drug development.

Synthetic Methodologies

The preparation of this compound is primarily achieved through the reduction of an oxime or isonitroso precursor, which is itself synthesized from diethyl malonate. The resulting diethyl aminomalonate is typically unstable and is directly converted to its more stable hydrochloride salt.[3]

Method 1: Synthesis via Nitrosation of Diethyl Malonate and Catalytic Hydrogenation

This classic and well-documented route involves two main stages: the nitrosation of diethyl malonate to form diethyl isonitrosomalonate (or diethyl oximinomalonate), followed by the catalytic reduction of this intermediate to diethyl aminomalonate, which is then precipitated as the hydrochloride salt.[3][4][5]

Part A: Preparation of Diethyl Isonitrosomalonate [3][4]

-

In a 1000 mL four-necked flask, combine 80 g of diethyl malonate, 400 mL of ethyl acetate (B1210297), and 90 g of glacial acetic acid. Stir the mixture for 30 minutes.[4]

-

Cool the mixture to 0-10°C.[4]

-

Prepare a sodium nitrite (B80452) solution by dissolving 69 g of sodium nitrite in 81 g of water.[4]

-

Add the sodium nitrite solution dropwise to the reaction mixture over 2 hours, maintaining the temperature between 0-10°C.[4]

-

After the addition is complete, continue stirring and maintain the temperature at 15-25°C for 20 hours.[4]

-

Allow the mixture to stand and separate into layers. The lower aqueous layer is extracted once with 200 mL of ethyl acetate.[4]

-

The combined ethyl acetate layers are washed with 200 mL of water. The organic layer is then concentrated under reduced pressure to yield diethyl isonitrosomalonate.[4] Note: Diethyl isonitrosomalonate can decompose with explosive violence upon heating, so purification by distillation is not recommended.[3]

Part B: Reduction to Diethyl Aminomalonate and Salt Formation [3]

-

A 0.1-mole aliquot (19.1 g) of the crude diethyl isonitrosomalonate is placed in a 500 mL reduction bottle.[3]

-

Add 100 mL of absolute alcohol and 3 g of 10% palladium-on-charcoal (Pd/C) catalyst.[3]

-

Place the bottle in a Parr Hydrogenator and flush the system three to four times with hydrogen.[3]

-

Set the initial hydrogen pressure to 50–60 psi and shake the apparatus for approximately 15 minutes, or until the pressure no longer drops.[3]

-

Remove the catalyst by filtration, washing with absolute alcohol.[3]

-

Concentrate the clear filtrate under reduced pressure at a temperature below 50°C to obtain crude diethyl aminomalonate.[3]

Part C: Preparation of this compound [3]

-

Dilute the crude diethyl aminomalonate with 80 mL of dry ether and filter to remove any small amount of solid.[3]

-

Collect the filtrate in a 250 mL Erlenmeyer flask and cool it in an ice bath.[3]

-

While stirring mechanically, pass dry hydrogen chloride gas just over the surface of the solution. A fine white precipitate will form.[3]

-

Collect the white crystals by suction filtration and wash them three times with a total of 60 mL of dry ether.[3]

-

Repeat the process of passing hydrogen chloride into the filtrate and washings to collect subsequent crops of the product until no more precipitate forms.[3]

-

Dry the product to obtain this compound.[3]

| Step | Product | Starting Material | Catalyst | Yield | Purity | Melting Point (°C) | Reference |

| A | Diethyl Oximinomalonate | Diethyl Malonate | - | 98.4% | - | - | [4] |

| B+C | Diethyl Aminomalonate HCl | Diethyl Malonate | 10% Pd/C | 78–82% | - | 162–163 | [3] |

| B+C | Diethyl Aminomalonate HCl | Diethyl Oximinomalonate | AlNiFe Catalyst | 91% | 99.7% | - | [4] |

// Nodes DM [label="Diethyl Malonate", fillcolor="#F1F3F4", fontcolor="#202124"]; Nitrosation [label="Nitrosation\n(NaNO₂, Acetic Acid)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; DIO [label="Diethyl Isonitrosomalonate", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrogenation [label="Catalytic Hydrogenation\n(H₂, Pd/C or AlNiFe)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; DA [label="Diethyl Aminomalonate\n(Crude)", fillcolor="#F1F3F4", fontcolor="#202124"]; Salt [label="Salt Formation\n(Dry HCl, Ether)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Diethyl Aminomalonate\nHydrochloride", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges DM -> Nitrosation; Nitrosation -> DIO; DIO -> Hydrogenation; Hydrogenation -> DA; DA -> Salt; Salt -> Product; }

Caption: Industrial Synthesis of Diethyl Aminomalonate HCl.

Applications in Drug Development and Organic Synthesis

This compound is a cornerstone intermediate for synthesizing a multitude of biologically active molecules. [1]

-

Pharmaceutical Synthesis : Its primary application is in the production of pyrimidine derivatives, which are core structures in many drugs, including those used in oncology and as antiviral agents. [2][6]It is also used to synthesize N-(aminopropyl)-N-arylaminopropyl substituted thiazolo[5,4-d] pyrimidinones, which are investigated as potential anticancer agents. [2]* Amino Acid Synthesis : The compound is a precursor for producing various amino acids. The N-acyl derivatives of diethyl aminomalonate can be alkylated in a manner similar to standard malonic ester syntheses. [3]* Heterocyclic Chemistry : It is used to generate azomethine ylides, which can undergo 1,3-dipolar cycloaddition reactions with dipolarophiles to form pyrrolidines, another important heterocyclic scaffold. [7][]* Agrochemicals : The compound is also utilized in the formulation of agrochemicals, such as pesticides and herbicides. [9]

Physicochemical and Characterization Data

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference(s) |

| CAS Number | 13433-00-6 | [10][11] |

| Molecular Formula | C₇H₁₄ClNO₄ | [10][11] |

| Molecular Weight | 211.64 g/mol | [9][10][12] |

| Appearance | White to off-white or slightly yellow crystalline powder | [7][9] |

| Melting Point | 158 - 170 °C (range from various sources) | [3][7][9][11] |

| Purity | ≥ 98% (commonly available) | [6][9] |

| Solubility | Soluble in water | [1][13] |

| Storage | Store sealed in a dry, low-temperature environment (0-8°C) | [1][9] |

References

- 1. guidechem.com [guidechem.com]

- 2. This compound CAS 13433-00-6 - Chemical Supplier Unilong [unilongindustry.com]

- 3. orgsyn.org [orgsyn.org]

- 4. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 5. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 13433-00-6 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. chemwhat.com [chemwhat.com]

- 12. Propanedioic acid, 2-amino-, 1,3-diethyl ester, hydrochloride (1:1) | C7H14ClNO4 | CID 3084143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound CAS#: 13433-00-6 [m.chemicalbook.com]

An In-depth Technical Guide to the Core Structural Features of Diethyl Aminomalonate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl aminomalonate hydrochloride (DEAH), a stable salt of the corresponding amine, is a pivotal intermediate in synthetic organic chemistry. Its bifunctional nature, possessing both a reactive primary amine and two ester moieties on a single carbon atom, renders it a versatile building block for the synthesis of a wide array of complex molecules, including amino acids, heterocyclic compounds, and various pharmaceutical agents. This technical guide provides a comprehensive overview of the key structural features of this compound, including its physicochemical properties, spectroscopic signature, and crystallographic information. Detailed experimental protocols for its synthesis and a summary of its utility in chemical synthesis are also presented.

Physicochemical Properties

This compound is typically a white to off-white crystalline powder.[1][2][3] It is known to be hygroscopic and is soluble in water.[2] The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₁₄ClNO₄ | [3] |

| Molecular Weight | 211.64 g/mol | [4][5][6] |

| Appearance | White to off-white crystalline powder | [1][2][3] |

| Melting Point | 156-170 °C (with decomposition) | [1][5] |

| Solubility | Soluble in water and DMSO | [2] |

| CAS Number | 13433-00-6 | [6] |

Structural Features

The core structure of this compound features a central alpha-carbon atom bonded to an ammonium (B1175870) group, a hydrogen atom, and two ethoxycarbonyl groups. The positive charge on the protonated amine is balanced by a chloride counter-ion.

Spectroscopic Data

The structural features of this compound can be elucidated using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound. While detailed peak assignments for the hydrochloride salt can vary slightly with the solvent used, the general expected signals are as follows:

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | ~1.3 | Triplet | -CH₃ of the ethyl groups |

| ~4.3 | Quartet | -CH₂- of the ethyl groups | |

| ~5.0 | Singlet/Broad | -CH- (methine proton) | |

| Broad | Singlet | -NH₃⁺ (ammonium protons) | |

| ¹³C NMR | ~14 | -CH₃ of the ethyl groups | |

| ~58 | -CH- (methine carbon) | ||

| ~64 | -CH₂- of the ethyl groups | ||

| ~165 | C=O (ester carbonyls) |

Note: The chemical shifts are approximate and can vary based on the solvent and instrument frequency. The data presented is a compilation from typical values for similar structures.[1][7][8][9][10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3200 | Strong, Broad | N-H stretching of the ammonium group (-NH₃⁺) |

| ~2980 | Medium | C-H stretching (aliphatic) |

| ~1740 | Strong | C=O stretching of the ester groups |

| ~1200 | Strong | C-O stretching of the ester groups |

Note: The wavenumbers are approximate. The spectrum is often acquired as a KBr disc or Nujol mull.[11]

Crystallographic Data

A thorough search of the Cambridge Structural Database (CSD) and other publicly available crystallographic databases did not yield a crystal structure for this compound. Researchers requiring detailed solid-state structural information would need to perform single-crystal X-ray diffraction studies.

Experimental Protocols: Synthesis

A common and reliable method for the synthesis of this compound is the reduction of diethyl isonitrosomalonate followed by treatment with hydrogen chloride.

Synthesis of this compound

Materials:

-

Diethyl isonitrosomalonate

-

10% Palladium on charcoal (Pd/C) catalyst

-

Absolute ethanol (B145695)

-

Dry diethyl ether

-

Dry hydrogen chloride gas

-

Anhydrous sodium sulfate

Procedure:

-

Reduction of Diethyl Isonitrosomalonate:

-

A solution of diethyl isonitrosomalonate in absolute ethanol is placed in a hydrogenation vessel.

-

A catalytic amount of 10% Pd/C is added to the solution.

-

The vessel is connected to a hydrogenator and flushed several times with hydrogen gas.

-

The mixture is shaken under a hydrogen atmosphere (typically 50-60 psi) until the theoretical amount of hydrogen is consumed, indicating the completion of the reduction.

-

The catalyst is removed by filtration through a pad of Celite or a similar filter aid, and the filter cake is washed with absolute ethanol.

-

The combined filtrate is concentrated under reduced pressure to yield crude diethyl aminomalonate.

-

-

Formation of the Hydrochloride Salt:

-

The crude diethyl aminomalonate is dissolved in dry diethyl ether.

-

The solution is cooled in an ice bath.

-

Dry hydrogen chloride gas is bubbled through the solution, or passed over the stirred solution, which results in the precipitation of this compound as a white solid.

-

The precipitate is collected by vacuum filtration, washed with cold, dry diethyl ether, and dried under vacuum to yield the final product.

-

References

- 1. chemwhat.com [chemwhat.com]

- 2. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 3. Diethyl aminomalonatehydrochloride | CAS 13433-00-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. Propanedioic acid, 2-amino-, 1,3-diethyl ester, hydrochloride (1:1) | C7H14ClNO4 | CID 3084143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 氨基丙二酸二乙酯 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. This compound(13433-00-6) 13C NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound(13433-00-6) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. guidechem.com [guidechem.com]

Navigating the Synthetic Utility of Diethyl Aminomalonate Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Diethyl aminomalonate hydrochloride stands as a pivotal reagent in modern organic synthesis, prized for its versatile reactivity that enables the construction of complex molecular architectures. This technical guide provides a comprehensive investigation into the reactivity of this compound, offering detailed experimental protocols, quantitative data analysis, and visual representations of key reaction pathways to empower researchers in their synthetic endeavors.

Core Reactivity and Physicochemical Properties

This compound is a white to slightly yellow crystalline powder soluble in water.[1] Its key structural features, an α-amino group and two ester functionalities, are the hubs of its reactivity, making it an ideal precursor for a variety of chemical transformations.[1]

| Property | Value | References |

| CAS Number | 13433-00-6 | [1] |

| Molecular Formula | C₇H₁₄ClNO₄ | [2] |

| Molecular Weight | 211.65 g/mol | [2] |

| Melting Point | 162–163 °C | [3] |

| Appearance | White to slightly yellow crystalline powder | [1] |

| Solubility | Soluble in water | [1] |

Key Chemical Transformations

The reactivity of this compound is primarily centered around its nucleophilic amino group and the acidic α-proton of the malonic ester moiety. This dual reactivity allows for a range of transformations, including N-acylation, N-alkylation, and participation in cycloaddition and condensation reactions.

N-Acylation and Subsequent Alkylation

A fundamental reaction of this compound is its N-acylation, which is often the first step in multi-step synthetic sequences.[3] The resulting N-acyl derivative can then be alkylated at the α-carbon, following the principles of malonic ester synthesis, to introduce a wide variety of substituents.[3]

Experimental Protocol: Synthesis of this compound [3]

This procedure details the preparation of this compound from diethyl isonitrosomalonate.

-

Step 1: Preparation of Diethyl Aminomalonate. An ethereal solution of diethyl isonitrosomalonate (from 50 g of diethyl malonate) is washed with 1% sodium bicarbonate solution. The dried ethereal solution is concentrated under reduced pressure. A 0.1-mole aliquot of the residue is hydrogenated in absolute alcohol using a 10% palladium-on-charcoal catalyst in a Parr Hydrogenator at 50-60 psi. After catalyst filtration, the filtrate is concentrated to yield crude diethyl aminomalonate.[3]

-

Step 2: Formation of the Hydrochloride Salt. The crude diethyl aminomalonate is dissolved in dry ether and cooled in an ice bath. Dry hydrogen chloride gas is passed over the stirred solution to precipitate the hydrochloride salt. The white crystals are collected by suction filtration and washed with dry ether.[3]

| Reactant | Product | Yield | Melting Point | Reference |

| Diethyl isonitrosomalonate | This compound | 78–82% | 162–163 °C | [3] |

[3+2] Cycloaddition for Pyrrolidine Synthesis

Diethyl aminomalonate is a valuable precursor for the in-situ generation of azomethine ylides, which can then undergo [3+2] cycloaddition reactions with various dipolarophiles, such as electron-deficient alkenes, to afford highly substituted pyrrolidines.[][5] This reaction is a powerful tool for the construction of this important heterocyclic motif found in many biologically active molecules.[5]

Experimental Protocol: Synthesis of N-Boc-Diethyl Aminomalonate [6]

This protocol describes the N-protection of this compound, a common step before its use in subsequent reactions.

-

Procedure: this compound (25 g) is suspended in a mixture of water (150 mL) and dioxane (220 mL). Sodium bicarbonate (10.42 g) is added slowly at room temperature. A catalytic amount of DMAP (144 mg) is added, followed by the dropwise addition of a solution of Boc₂O (27.07 g) in dioxane (80 mL). After reaction completion (monitored by TLC), the solvents are evaporated. The residue is dissolved in ethyl acetate, and the organic phase is washed with 5% KHSO₄, saturated NaHCO₃, water, and brine, then dried over anhydrous Na₂SO₄. The solvent is evaporated to yield the product.[6]

| Reactant | Product | Yield | Reference |

| This compound | N-Boc-Diethyl Aminomalonate | Quantitative | [6] |

Synthesis of Pyrimidine (B1678525) Heterocycles

This compound is a key building block in the synthesis of pyrimidine derivatives, which are core structures in many pharmaceutical agents.[1][7] The synthesis often involves the condensation of diethyl aminomalonate with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization.

Reactivity with Chalcones

Diethyl aminomalonate can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds such as chalcones. This reaction leads to the formation of 1,5-dicarbonyl compounds, which are versatile intermediates for the synthesis of various heterocyclic systems.[8][9] The reaction is typically catalyzed by a base.[9]

Experimental Protocol: Michael Addition of Diethyl Malonate to Chalcone (B49325) [8][9]

While this protocol uses diethyl malonate, a similar reactivity is expected from the free base of diethyl aminomalonate after N-protection.

-

Procedure: To a solution of a chalcone derivative (1 mmol) and diethyl malonate (1 mmol) in CH₂Cl₂ (5 mL) at room temperature, a catalytic amount of KOt-Bu is added. The reaction mixture is stirred for 2-3 hours. The mixture is then extracted with CH₂Cl₂, and the organic layer is washed with water and dried over Na₂SO₄. The solvent is evaporated, and the crude product is purified by column chromatography on silica (B1680970) gel.[9]

| Chalcone Derivative | Diethyl Malonate Adduct | Yield | Reference |

| 3-Phenyl-1-(thiophen-3-yl)prop-2-en-1-one | Diethyl 2-(3-oxo-1-phenyl-3-(thiophen-3-yl)propyl)malonate | 72-94% | [9] |

| Substituted Chalcones | Corresponding Michael Adducts | 80-88% ee | [8] |

Conclusion

This compound is a versatile and highly valuable building block in organic synthesis. Its ability to undergo N-acylation, N-alkylation, cycloaddition, and condensation reactions makes it an essential tool for the synthesis of a wide array of complex molecules, particularly heterocyclic compounds of medicinal importance. The detailed protocols and reaction pathways presented in this guide offer a solid foundation for researchers to explore and exploit the full synthetic potential of this important reagent in their drug discovery and development efforts.

References

A Technical Guide to Diethyl Aminomalonate Hydrochloride: Commercial Availability, Quality Control, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl aminomalonate hydrochloride (CAS No. 13433-00-6) is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds, most notably heterocyclic structures such as pyrimidines. Its commercial availability, purity, and impurity profile are of paramount importance to researchers and drug development professionals to ensure the reliability and reproducibility of synthetic processes. This technical guide provides an in-depth overview of the commercial landscape for this compound, detailed experimental protocols for its quality control, and an examination of its common synthetic routes and potential process-related impurities.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, ranging from large global distributors to specialized manufacturers. The material is typically offered in research quantities (grams) to bulk quantities (kilograms and metric tons).[1] Purity levels generally range from 98% to over 99.5%.[2]

When selecting a supplier, researchers should consider not only the quoted purity but also the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CoA) and Safety Data Sheet (SDS). The CoA provides batch-specific data on purity and the levels of key impurities, which is crucial for assessing the suitability of the material for a given application.

Below is a summary of typical product specifications from various commercial suppliers. It is important to note that specifications can vary between suppliers and even between batches from the same supplier.

| Parameter | Typical Specification Range |

| Appearance | White to off-white or slightly yellow crystalline powder[3][4] |

| Purity (Assay) | ≥ 98.0% (Argentometric Titration), ≥ 98.5% (unspecified), ≥ 99% (GC) |

| Melting Point | 162 - 170 °C (decomposes)[3] |

| Solubility | Soluble in water |

Synthesis and Potential Impurities

A thorough understanding of the synthetic routes used to manufacture this compound is essential for anticipating potential impurities that may be present in the final product. The most common synthetic pathway involves the nitrosation of diethyl malonate, followed by reduction of the resulting diethyl isonitrosomalonate and subsequent salt formation with hydrogen chloride.[1][5]

A logical workflow for the synthesis and purification of this compound is depicted in the following diagram:

Based on this common synthetic route, the following potential impurities should be considered:

-

Unreacted Starting Materials:

-

Diethyl malonate

-

Diethyl isonitrosomalonate

-

-

By-products of the Nitrosation Reaction:

-

Various oxidized and coupled malonate species

-

-

By-products of the Reduction Step:

-

Incompletely reduced intermediates

-

-

Solvents:

-

Residual solvents from the reaction and crystallization steps (e.g., ethanol, ethyl acetate (B1210297), ether, acetone).

-

-

Inorganic Salts:

-

Sodium chloride, sodium acetate (if acetic acid and sodium nitrite (B80452) are used).

-

The presence and levels of these impurities can significantly impact the outcome of subsequent reactions. Therefore, robust analytical methods for their detection and quantification are crucial.

Experimental Protocols for Quality Control

To ensure the quality and consistency of this compound, a panel of analytical tests should be performed. The following are detailed methodologies for key quality control experiments.

Argentometric Titration for Assay

This method is used to determine the purity of the hydrochloride salt by titrating the chloride ion with a standardized solution of silver nitrate (B79036).

Principle: The chloride ions react with silver ions to form a precipitate of silver chloride. The endpoint is detected using an indicator, such as potassium chromate (B82759), which forms a colored precipitate with excess silver ions.

Reagents and Equipment:

-

0.1 M Silver Nitrate (AgNO₃) volumetric solution, standardized

-

5% (w/v) Potassium Chromate (K₂CrO₄) indicator solution

-

Deionized water

-

Analytical balance

-

250 mL Erlenmeyer flasks

-

50 mL burette

Procedure:

-

Accurately weigh approximately 200 mg of the this compound sample into a 250 mL Erlenmeyer flask.

-

Dissolve the sample in approximately 100 mL of deionized water.

-

Add 1 mL of the 5% potassium chromate indicator solution. The solution will have a yellow color.[6]

-

Titrate with the standardized 0.1 M silver nitrate solution. Swirl the flask continuously.

-

The endpoint is reached when the color of the suspension changes from yellow to a faint, permanent reddish-brown.[7]

-

Record the volume of silver nitrate solution used.

-

Perform a blank titration using the same procedure but without the sample, and subtract the blank volume from the sample titration volume.

-

Calculate the percentage assay using the following formula:

% Assay = (V × M × F × 100) / W

Where:

-

V = Volume of AgNO₃ solution used (mL)

-

M = Molarity of the AgNO₃ solution

-

F = Molar mass of this compound (211.64 g/mol )

-

W = Weight of the sample (mg)

-

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a powerful technique for separating and quantifying the main component and any organic impurities.

Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components are separated on a stationary phase (column) based on their affinity for the stationary and mobile phases. A detector is used to quantify the separated components.

Proposed HPLC Method:

-

Column: C18, 4.6 x 250 mm, 5 µm particle size

-

Mobile Phase: A mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A gradient elution may be necessary to separate all impurities.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detector: UV at 210 nm

-

Sample Preparation: Accurately weigh about 10 mg of the sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure no interfering peaks are present.

-

Inject a standard solution of this compound of known concentration to determine its retention time and response factor.

-

Inject the sample solution.

-

Identify the peak for this compound based on its retention time.

-

Calculate the area percentage of the main peak and any impurity peaks.

Gas Chromatography (GC) for Residual Solvents

GC is the standard method for determining the presence of residual solvents from the manufacturing process.

Principle: The sample is dissolved in a high-boiling point solvent and injected into a gas chromatograph. The volatile solvents are separated in a capillary column and quantified by a flame ionization detector (FID).

Proposed GC Method:

-

Column: DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness

-

Carrier Gas: Helium or Nitrogen

-

Injector Temperature: 200 °C

-

Detector Temperature (FID): 250 °C

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 5 minutes

-

Ramp: 10 °C/min to 220 °C

-

Hold at 220 °C for 5 minutes

-

-

Sample Preparation: Accurately weigh about 100 mg of the sample into a 10 mL headspace vial. Add 1 mL of a suitable solvent (e.g., dimethyl sulfoxide).

Procedure:

-

Prepare a standard solution containing known concentrations of the potential residual solvents in the same diluent as the sample.

-

Analyze the standard solution to determine the retention times and response factors for each solvent.

-

Analyze the sample solution.

-

Identify and quantify any residual solvents present in the sample by comparing their retention times and peak areas to those of the standards.

Logical Framework for Supplier Qualification

For drug development professionals, a systematic approach to qualifying a supplier for this compound is critical. The following diagram illustrates a logical workflow for this process.

Conclusion

This compound is a commercially accessible and critical building block for pharmaceutical synthesis. A comprehensive understanding of its commercial sources, typical quality attributes, synthetic origins, and appropriate analytical methods for quality control is indispensable for researchers and drug development professionals. By implementing the outlined experimental protocols and following a structured supplier qualification process, scientists can ensure the procurement of high-quality material, thereby enhancing the reliability and success of their research and development endeavors.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 13433-00-6|this compound|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]

- 3. chemwhat.com [chemwhat.com]

- 4. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 5. nbinno.com [nbinno.com]

- 6. fchpt.stuba.sk [fchpt.stuba.sk]

- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

Methodological & Application

Application Notes and Protocols: Diethyl Aminomalonate Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

These application notes provide an overview and detailed experimental protocols for the use of diethyl aminomalonate hydrochloride, a key intermediate in organic synthesis and medicinal chemistry.

Introduction and Applications

This compound is an amino acid derivative that serves as a versatile building block in the synthesis of complex organic molecules.[1][2] It typically appears as a white or off-white crystalline powder that is soluble in water.[2][3] Its stability as a hydrochloride salt and its reactive alpha-amino group and two ester functionalities make it an invaluable reagent.[2]

The primary applications of this compound are in the pharmaceutical and agrochemical industries.[4] It is a crucial intermediate for the synthesis of various heterocyclic compounds, particularly pyrimidine (B1678525) derivatives, which are core structures in many therapeutic agents.[1][5][6] Specific applications include its use in the preparation of:

-

Anticancer Agents: It is used to synthesize thiazolo[5,4-d]pyrimidinones, which act as kinesin spindle protein inhibitors.[7][]

-

Antiviral Drugs: The compound is an intermediate in the synthesis of the influenza drug Favipiravir.[9]

-

Pyrrolidines: In the presence of formaldehyde, it forms an azomethine ylide that can undergo 1,3-dipolar cycloaddition reactions to create pyrrolidine (B122466) rings, which are prevalent in many drug molecules.[][10][11]

-

Other Biologically Active Molecules: It is also used in the preparation of P2Y14R antagonists and PDE1 inhibitors.[12]

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol details the synthesis of this compound from diethyl malonate, proceeding through a diethyl isonitrosomalonate (or oximinomalonate) intermediate.

Workflow Diagram

Methodology:

Step A: Preparation of Diethyl Isonitrosomalonate [9]

-

In a 1000 mL four-necked flask, combine 80 g of diethyl malonate, 400 mL of ethyl acetate (B1210297), and 90 g of glacial acetic acid.

-

Stir the mixture for 30 minutes and then cool to 5°C.

-

Prepare a solution of 69 g of sodium nitrite in 81 g of water.

-

Add the sodium nitrite solution dropwise to the reaction flask over 2 hours, maintaining the temperature between 0-10°C.

-

After the addition is complete, continue stirring and maintain the temperature at 15-25°C for 20 hours.

-

Allow the layers to separate. Extract the lower aqueous layer once with 200 mL of ethyl acetate.

-

Discard the aqueous layer and wash the combined ethyl acetate layers with 200 mL of water.

-

Separate the layers and evaporate the ethyl acetate under reduced pressure to yield diethyl isonitrosomalonate.

Step B: Catalytic Hydrogenation to Diethyl Aminomalonate [9][13]

-

Place 240 g of absolute ethanol (B145695), 60 g of diethyl isonitrosomalonate, and the catalyst (e.g., 3.0 g of AlNiFe three-way catalyst or 10% Palladium-on-charcoal) into a hydrogenation reactor.[9]

-

Close the reactor and purge the system with nitrogen.

-

Introduce hydrogen gas, maintaining a pressure of 1.0-2.0 MPa.

-

Heat the reaction to 40-50°C and stir for approximately 6 hours, or until hydrogen uptake ceases.[9][13]

-

Cool the reactor, release the pressure, and remove the catalyst by filtration. The filtrate contains crude diethyl aminomalonate.

Step C: Formation and Isolation of the Hydrochloride Salt [9][13]

-

Transfer the filtrate to a 500 mL flask, stir, and cool to 0-5°C.[9]

-

Method 1 (HCl-Ethanol): Add 50 g of 35% hydrogen chloride in ethanol dropwise over 1 hour, then stir for an additional hour.[9]

-

Method 2 (Gaseous HCl): Alternatively, dilute the crude product with 80 mL of dry ether, cool in an ice bath, and pass dry hydrogen chloride gas just over the stirred solution until precipitation is complete.[13]

-

Collect the fine white crystals by suction filtration.

-

Wash the filter cake with acetone (B3395972) or dry ether.[9][13]

-

Dry the product at 60°C to obtain this compound.[9]

Protocol 2: N-Boc Protection of this compound

This protocol describes the protection of the amino group of this compound using di-tert-butyl dicarbonate (B1257347) (Boc₂O). This is a common subsequent step for further functionalization.

Reaction Scheme

Methodology: [14]

-

Dissolve 5 g (23 mmol) of this compound in a 1:1 mixture of tetrahydrofuran (B95107) and water (60 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (3 mL), followed by di-tert-butyl dicarbonate (5.3 g, 24 mmol).

-

Stir the reaction mixture at room temperature for 2 days, then heat at 55°C for 2 hours.

-

Concentrate the mixture to dryness under reduced pressure.

-

Take up the residue in ethyl acetate (150 mL) and wash with water (50 mL).

-

Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers and wash with a saturated ammonium (B1175870) chloride solution (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product as a colorless oil.

Quantitative Data

Table 1: Comparison of Synthesis Protocols for this compound

| Parameter | Method A (Organic Syntheses)[13] | Method B (Patent CN111153835A)[9] |

| Starting Material | Diethyl Malonate | Diethyl Malonate |

| Intermediate | Diethyl Isonitrosomalonate | Diethyl Oximinomalonate |

| Catalyst | 10% Palladium-on-charcoal | AlNiFe three-way catalyst |

| H₂ Pressure | 50-60 lb (approx. 0.34-0.41 MPa) | 1.0-2.0 MPa |

| Temperature | Ambient (shaking) | 40-50°C |

| Salting Agent | Dry Hydrogen Chloride (gas) in Ether | 35% Hydrogen Chloride in Ethanol |

| Final Yield | 78-82% (based on diethyl malonate) | 91% |

| Final Purity (Content) | Not specified | 99.7% |

| Melting Point | 162-163°C | Not specified |

Table 2: Quantitative Data for N-Boc Protection Protocol [14]

| Reagent | Molar Eq. | Amount Used |

| Diethyl Aminomalonate HCl | 1.0 | 5 g (23 mmol) |

| Di-tert-butyl dicarbonate | ~1.04 | 5.3 g (24 mmol) |

| Triethylamine | - | 3 mL |

| Product | ||

| Yield | 97% | 6.16 g |

| Appearance | Colorless Oil | |

| ¹H NMR (CDCl₃) | δ (ppm) 1.35 (t, 6H), 1.5 (s, 9H), 4.32 (q, 4H), 4.99 (d, 1H), 5.61 (d, 1H) |

References

- 1. China this compound CAS 13433-00-6 factory and manufacturers | Unilong [unilongmaterial.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound CAS#: 13433-00-6 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound CAS 13433-00-6 - Chemical Supplier Unilong [unilongindustry.com]

- 9. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 10. This compound | 13433-00-6 [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. chemwhat.com [chemwhat.com]

Application Notes and Protocols for the Synthesis of Pyrimidine Heterocyclic Compounds Using Diethyl Aminomalonate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine (B1678525) and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents, including antiviral, anticancer, and antibacterial drugs. Diethyl aminomalonate hydrochloride serves as a crucial and versatile building block for the synthesis of a wide array of substituted pyrimidine compounds. Its bifunctional nature, possessing both amino and malonic ester groups, allows for efficient cyclocondensation reactions with various amidine-containing reagents to construct the pyrimidine ring.

These application notes provide detailed protocols and quantitative data for the synthesis of pyrimidine heterocyclic compounds, leveraging this compound and analogous reagents. The methodologies outlined are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.

Core Applications in Drug Development

The pyrimidine scaffold is a key pharmacophore in a multitude of approved drugs and clinical candidates. The use of this compound as a starting material is particularly relevant in the synthesis of:

-

Antiviral Agents: As a key intermediate in the synthesis of drugs like Favipiravir, which is used to treat influenza.[1]

-

Kinase Inhibitors: Pyrimidine-based compounds are extensively explored as inhibitors of various kinases, such as Aurora kinase and EGFR, which are important targets in oncology.[2][3][4][5]

-

Other Biologically Active Molecules: The versatility of the pyrimidine ring allows for the development of compounds with diverse pharmacological activities.

General Synthesis Pathway

The fundamental approach for synthesizing the pyrimidine ring from this compound involves a cyclocondensation reaction with a suitable N-C-N building block, such as urea, thiourea, or guanidine (B92328) derivatives. The reaction is typically carried out in the presence of a base, such as sodium ethoxide or sodium methoxide (B1231860), which facilitates the deprotonation of the malonate and the subsequent cyclization.

Caption: General workflow for pyrimidine synthesis.

Data Presentation: Synthesis of 2-Amino-4,6-dihydroxypyrimidine (B16511) Analogs

The following table summarizes the reaction conditions and yields for the synthesis of 2-amino-4,6-dihydroxypyrimidine and its derivatives from malonic esters and guanidine salts, which serve as excellent analogs for reactions involving this compound.

| Malonic Ester | Guanidine Salt | Base (molar eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Dimethyl malonate | Guanidine hydrochloride | Sodium methoxide (excess) | Methanol | Reflux | 2-3 | High (not specified) | [6] |

| Diethyl malonate | Guanidine nitrate (B79036) | Sodium methoxide (2.5 M) | Ethanol (B145695) | 65 | 6 | 96.1 | [6] |

| Diethyl malonate | Guanidinium hydrochloride | Sodium ethylate (4.0) | Ethanol | Reflux | Not specified | 64 | [7] |

| Diethyl malonate | Guanidinium hydrochloride | Sodium ethylate (4.0) | Ethanol | 60 | Not specified | 53 | [7] |

| Diethyl 2-propylmalonate | Guanidine hydrochloride | Sodium ethoxide (2.8) | Ethanol | Reflux | Not specified | 94 | |

| Diethyl 2-(sec-butyl)malonate | Guanidine hydrochloride | Sodium ethoxide (2.8) | Ethanol | Reflux | Not specified | 93 |

Experimental Protocols

The following are detailed protocols for the synthesis of pyrimidine derivatives analogous to those prepared from this compound.

Protocol 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine from Diethyl Malonate and Guanidine Nitrate[6]

Materials:

-

Diethyl malonate

-

Guanidine nitrate

-

Sodium methoxide solution in ethanol (2.5 M)

-

Anhydrous ethanol

-

10% Hydrochloric acid (HCl)

-

Deionized water

-

Standard laboratory glassware for reflux, filtration, and drying

Procedure:

-

Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, add 30.52 g (0.25 mol) of guanidine nitrate and 100 mL of anhydrous ethanol.

-

Base Addition: Begin stirring the suspension and slowly add 250 mL of a 2.5 M sodium methoxide solution in ethanol dropwise. Continue stirring until the solid guanidine nitrate is completely dissolved, and then incubate for an additional 30 minutes.

-

Malonate Addition: Slowly add 41.64 g (0.26 mol) of diethyl malonate to the reaction flask dropwise.

-

Reaction: Heat the reaction mixture to 65 °C and maintain this temperature with stirring for 6 hours.

-

Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to obtain an off-white solid.

-

Precipitation: Add 60 mL of deionized water to the reaction flask to dissolve the solid. Adjust the pH of the solution to 6 with 10% dilute hydrochloric acid, which will cause a large amount of solid to precipitate.

-

Isolation and Purification: Collect the precipitate by suction filtration and wash it with deionized water. Press the solid dry and then dry it in a blast oven at 60 °C to a constant weight. This procedure yields approximately 30.56 g (96.1%) of a white product with a purity of 99.7% by HPLC.

Protocol 2: General Procedure for the Synthesis of 5-Substituted 2-Amino-4,6-dihydroxypyrimidines[8]

Materials:

-

Monosubstituted malonic acid diester

-

Guanidine hydrochloride

-

Metallic sodium

-

Absolute ethanol

-

Argon gas

-

Standard laboratory glassware for reflux and filtration

Procedure:

-

Sodium Ethoxide Preparation: In a reaction flask equipped with a reflux condenser and a chlorocalcium tube, dissolve 12.9 g (0.56 mol) of metallic sodium in 300 mL of absolute ethanol under an argon atmosphere with intensive mechanical stirring.

-

Reagent Addition: After all the sodium has dissolved and the solution has cooled to room temperature, add 21.02 g (0.22 mol) of guanidine hydrochloride with intensive stirring.

-